molecular formula C14H16ClNO5 B13935869 Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate CAS No. 380394-92-3

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate

Cat. No.: B13935869
CAS No.: 380394-92-3
M. Wt: 313.73 g/mol
InChI Key: MUGDWPUKNQLUTG-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Tolvaptan, it plays a role in modulating the activity of vasopressin receptors, which are involved in water and electrolyte balance in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like Tolvaptan highlights its significance in medicinal chemistry .

Biological Activity

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is a synthetic organic compound with the molecular formula C14H16ClNO5 and a molecular weight of approximately 313.73 g/mol. This compound features a chloro substituent at the 5-position of the benzoate ring and an amide functional group derived from 4-ethoxy-4-oxobutanoic acid, which contributes to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Physical Properties

  • Molecular Formula : C14H16ClNO5
  • Molecular Weight : 313.73 g/mol
  • CAS Number : 247237-43-0

This compound exhibits biological activity through various mechanisms that may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
  • Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, which could elucidate its mechanism of action in therapeutic contexts.
  • Potential Antimicrobial Activity : Given its structural similarities to other bioactive compounds, it may exhibit antimicrobial properties that warrant further investigation.

Research Findings

  • In Vitro Studies : Preliminary studies have shown that this compound has significant effects on cell lines, indicating potential cytotoxicity against certain cancer types.
  • Pharmacological Profiling : The compound has been evaluated for its pharmacological properties, showing promise as a lead compound in drug development due to its unique structure that may effectively interact with biological targets.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic applications:

  • A study demonstrated that similar chloro-substituted benzoates exhibited enhanced binding affinity to serotonin receptors, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 4-chloro-2-(5-methoxy-1,5-dioxopentyl)methylamino benzoateC14H16ClNContains a methoxy group; different amine structure
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl esterC15H14ClNO4SSulfonyl group present; distinct pharmacological profile
Methyl 2-(4-bromo-3-oxobutanoyl)amino benzoateC12H12BrNO3Bromo substituent; different oxobutanoic acid derivative

The unique combination of chloro and ethoxy groups along with the oxobutyl chain in this compound may confer distinct biological activities compared to these similar compounds.

Properties

CAS No.

380394-92-3

Molecular Formula

C14H16ClNO5

Molecular Weight

313.73 g/mol

IUPAC Name

methyl 5-chloro-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C14H16ClNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)

InChI Key

MUGDWPUKNQLUTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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